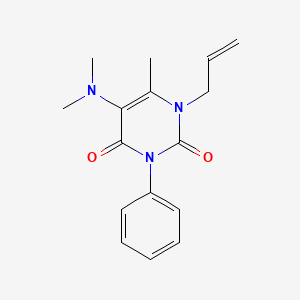
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at the 1-position, a dimethylamino group at the 5-position, a methyl group at the 6-position, and a phenyl group at the 3-position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of uracil derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the uracil, followed by the addition of allyl halides to introduce the allyl group. The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine. The phenyl and methyl groups are usually introduced via Friedel-Crafts alkylation reactions using appropriate alkylating agents and catalysts like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or thiols can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., thiophenol)
Major Products
The major products formed from these reactions include epoxides, alcohols, amines, and substituted uracil derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into the mechanisms of genetic regulation and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also intercalate into DNA or RNA, affecting the replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Allyl-5-(dimethylamino)-6-ethyl-3-phenyluracil
- 1-Benzyl-5-((E)-2-bromovinyl)uracil
- 1-Benzhydryl-3-benzyl-5-((E)-2-bromovinyl)uracil
Uniqueness
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl, dimethylamino, methyl, and phenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
32150-76-8 |
|---|---|
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
5-(dimethylamino)-6-methyl-3-phenyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c1-5-11-18-12(2)14(17(3)4)15(20)19(16(18)21)13-9-7-6-8-10-13/h5-10H,1,11H2,2-4H3 |
Clé InChI |
JLEMBEDQJILISF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



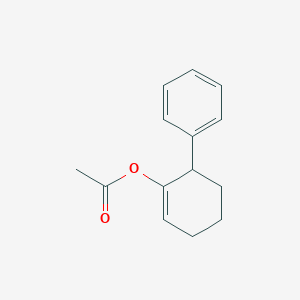
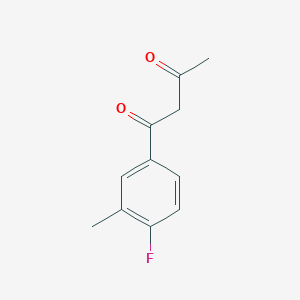
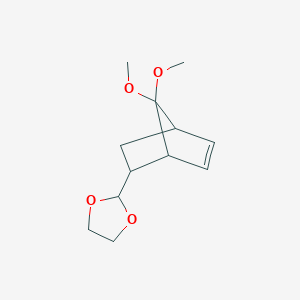
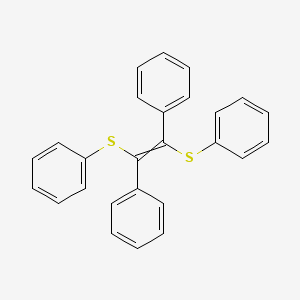

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)

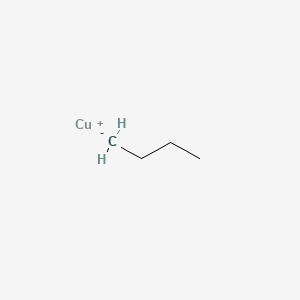
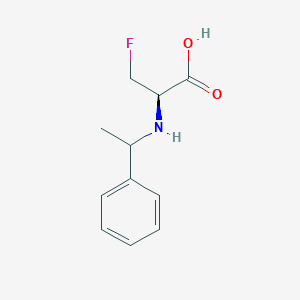
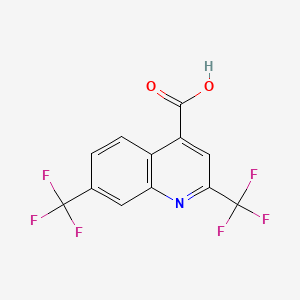

![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)

